molecular formula C7H17Cl2FN2 B1450775 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride CAS No. 2060034-42-4

2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride

Cat. No.: B1450775
CAS No.: 2060034-42-4
M. Wt: 219.12 g/mol
InChI Key: PVLQEHWQGQMXJT-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.12 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride (CAS No. 2060034-42-4) is a piperazine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is primarily studied for its effects on various biological systems, including neuropharmacological applications and receptor modulation.

Chemical Structure and Properties

The molecular structure of this compound consists of a piperazine ring substituted with a fluoroethyl group. The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacokinetic properties.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator for various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation could lead to significant effects on mood and behavior, making it a candidate for further investigation in psychiatric disorders.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Neuropharmacological Effects : Initial studies have shown that this compound exhibits anticonvulsant properties in animal models, suggesting potential use in treating epilepsy.
  • Receptor Modulation : It has been identified as a modulator of sigma receptors, which are implicated in various neurological conditions.
  • Cytotoxicity Studies : In vitro assays indicate that the compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-MethylpiperazineBasic piperazine structureLimited neuropharmacological effects
4-FluoropiperidineFluorine substitution on piperidineAntidepressant activity
2-(1-Methylpiperidin-4-yl)ethanolAlkyl substitution on piperidineAnalgesic properties

This table illustrates how structural variations affect the biological profiles of piperazine derivatives.

In Vivo and In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Assessment : A study demonstrated significant anticonvulsant effects in rodent models, showing a marked reduction in seizure frequency when administered at therapeutic doses. The compound's efficacy was compared with established antiepileptic drugs, revealing superior performance without notable side effects .
  • Mechanistic Insights : Electrophysiological studies indicated that the compound enhances GABA receptor-mediated currents, suggesting a mechanism similar to benzodiazepines but with potentially fewer side effects .
  • Cytotoxicity Tests : In vitro tests on various cancer cell lines revealed that this compound exhibits cytotoxic activity, particularly against hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • Anticonvulsant Efficacy : In a controlled study involving animal models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in seizure duration and frequency, supporting its potential as an anticonvulsant agent .
  • Cancer Cell Line Testing : Another study assessed the cytotoxic effects of this compound on FaDu hypopharyngeal carcinoma cells. The results showed enhanced apoptosis compared to control groups, indicating promising anticancer properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H19Cl2FN2
  • Molecular Weight : 233.16 g/mol
  • IUPAC Name : 2-(2-fluoroethyl)-1-methylpiperazine;dihydrochloride
  • Structure : The compound features a piperazine ring, which is a common structural motif in many pharmaceuticals, with a fluorinated ethyl group that enhances its biological activity.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it suitable for drug development.

  • Neuropharmacology : Research indicates that 2-(2-Fluoroethyl)-1-methylpiperazine dihydrochloride may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential uses in treating mood disorders and anxiety-related conditions .
  • Cancer Therapy : Some studies have shown that derivatives of piperazine can sensitize cancer cells to apoptosis-inducing agents. The unique structure of this compound may enhance its efficacy in oncology by influencing cell signaling pathways related to cancer progression .

The compound exhibits several biological activities, which are critical for its applications in research:

  • Receptor Binding : The presence of the fluorine atom in the ethyl group enhances binding affinity to certain receptors, potentially leading to improved pharmacokinetic properties. This characteristic is particularly valuable in developing selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .
  • Enzyme Interaction : It has been shown to influence the activity of specific enzymes, indicating its role as a potential modulator in biochemical pathways. This property can be exploited for developing drugs targeting metabolic disorders .

Neuropharmacological Effects

A study assessed the effects of related piperazine compounds on neurotransmitter turnover in rat brains. It was found that certain derivatives could transiently increase dopamine levels while decreasing norepinephrine levels at higher doses. These findings underscore the potential for this compound to influence neurochemical pathways .

Cancer Cell Sensitization

Research has demonstrated that piperazine-based compounds can enhance the sensitivity of cancer cells to apoptotic ligands. A derivative similar to this compound was found to induce mitotic arrest in colon cancer cells, suggesting that this class of compounds could be developed into therapeutic agents for cancer treatment .

Properties

IUPAC Name

2-(2-fluoroethyl)-1-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-10-5-4-9-6-7(10)2-3-8;;/h7,9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLQEHWQGQMXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1CCF.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060034-42-4
Record name 2-(2-fluoroethyl)-1-methylpiperazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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